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molecular formula C11H14O B8302376 4,7-Dimethyl-5-hydorxyindane

4,7-Dimethyl-5-hydorxyindane

Cat. No. B8302376
M. Wt: 162.23 g/mol
InChI Key: ZITTVZXGTMFMSL-UHFFFAOYSA-N
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Patent
US05162571

Procedure details

To a solution of 4,7-dimethyl-5-methoxyindane (3.5 g) in dichloromethane (30 ml) was added a solution of boron tribromide (5.08 g) in dichloromethane (2 ml) at -78° C. The temperature was raised slowly to room temperature and the mixture was stirred at the same temperature for 1 hour. The mixture was extracted by addition of ice-water (10 ml) and ethyl acetate (50 ml). The organic layer was washed with aqueous sodum bicarbonate, water and saturated saline and dried with anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was recrystallized from hexane to obtain 4,7-dimethyl-5-hydorxyindane (3.2 g) (Compound A-5). The physical properties and NMR spectrum data thereof are shown in Table 1.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5.08 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:10]([O:11]C)=[CH:9][C:8]([CH3:13])=[C:7]2[C:3]=1[CH2:4][CH2:5][CH2:6]2.B(Br)(Br)Br>ClCCl>[CH3:1][C:2]1[C:10]([OH:11])=[CH:9][C:8]([CH3:13])=[C:7]2[C:3]=1[CH2:4][CH2:5][CH2:6]2

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
CC1=C2CCCC2=C(C=C1OC)C
Name
Quantity
5.08 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted by addition of ice-water (10 ml) and ethyl acetate (50 ml)
WASH
Type
WASH
Details
The organic layer was washed with aqueous sodum bicarbonate, water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C2CCCC2=C(C=C1O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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